

Solubility of 1-Adamantylhydrazine Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Adamantylhydrazine hydrochloride
Cat. No.:	B1367058

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of **1-Adamantylhydrazine hydrochloride** in organic solvents. A comprehensive review of available scientific literature, patents, and technical data sheets reveals a notable absence of specific quantitative solubility data for this compound. However, qualitative assessments suggest a preference for polar aprotic solvents, such as dimethylformamide (DMF), due to the molecule's capacity for strong hydrogen bonding.

In the absence of direct data, this guide provides detailed quantitative solubility information and experimental protocols for the closely related and structurally similar compound, 1-adamantanamine hydrochloride. This information serves as a valuable proxy and a foundational resource for researchers working with adamantane derivatives. The experimental methodologies presented are standard and can be readily adapted for determining the solubility of **1-Adamantylhydrazine hydrochloride**.

Introduction to 1-Adamantylhydrazine Hydrochloride

1-Adamantylhydrazine hydrochloride is a derivative of adamantane, a rigid, cage-like hydrocarbon. The adamantane moiety is of significant interest in medicinal chemistry as its lipophilic nature can enhance the pharmacological properties of a parent molecule. The hydrazine group serves as a reactive handle for further chemical modifications, making **1-Adamantylhydrazine hydrochloride** a versatile building block in the synthesis of novel therapeutic agents.^[1] Understanding its solubility is a critical first step in its application in drug discovery and development, influencing everything from reaction conditions to formulation and bioavailability.

Qualitative Solubility Profile of 1-Adamantylhydrazine Hydrochloride

While quantitative data is not readily available, the molecular structure of **1-Adamantylhydrazine hydrochloride** provides clues to its solubility. The molecule possesses a protonated hydrazine group and a chloride counter-ion, which are capable of forming strong hydrogen bonds.^[1] This suggests that the compound will be more soluble in polar solvents that can participate in hydrogen bonding. Polar aprotic solvents, such as DMF, have been noted to enhance the solubility of adamantane intermediates.^[1]

Quantitative Solubility Data for 1-Adamantanamine Hydrochloride (Analogue)

As a reference, the following section provides detailed solubility data for 1-adamantanamine hydrochloride, a structurally similar compound. These data were obtained over a temperature range of 283.15 K to 333.15 K and are presented as mole fractions.^{[2][3]}

Table 1: Mole Fraction Solubility (x_{-1}) of 1-Adamantanamine Hydrochloride in Various Solvents^{[2][3]}

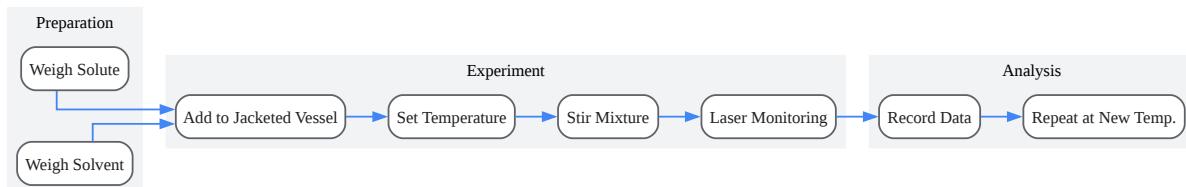
Temperature (K)	Water	Acetic Acid	Ethanol	N,N-Dimethylformamide (DMF)	N-Methylpyrrolidone (NMP)	Dimethylacetamide (DMAC)
283.15	0.0458	0.0389	0.0123	0.0101	0.0276	0.0178
288.15	0.0492	0.0421	0.0135	0.0112	0.0301	0.0195
293.15	0.0528	0.0455	0.0148	0.0124	0.0328	0.0214
298.15	0.0566	0.0491	0.0162	0.0137	0.0357	0.0235
303.15	0.0607	0.0529	0.0177	0.0151	0.0388	0.0258
308.15	0.0651	0.0570	0.0194	0.0166	0.0421	0.0283
313.15	0.0698	0.0614	0.0212	0.0183	0.0457	0.0310
318.15	0.0748	0.0661	0.0232	0.0201	0.0495	0.0339
323.15	0.0801	0.0711	0.0254	0.0221	0.0536	0.0371
328.15	0.0858	0.0765	0.0278	0.0243	0.0580	0.0405
333.15	0.0919	0.0822	0.0304	0.0267	0.0627	0.0442

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound in a liquid solvent, adapted from the procedure used for 1-adamantanamine hydrochloride.[\[2\]](#) This laser monitoring dynamic method is a standard technique that can be applied to determine the solubility of **1-Adamantylhydrazine hydrochloride**.

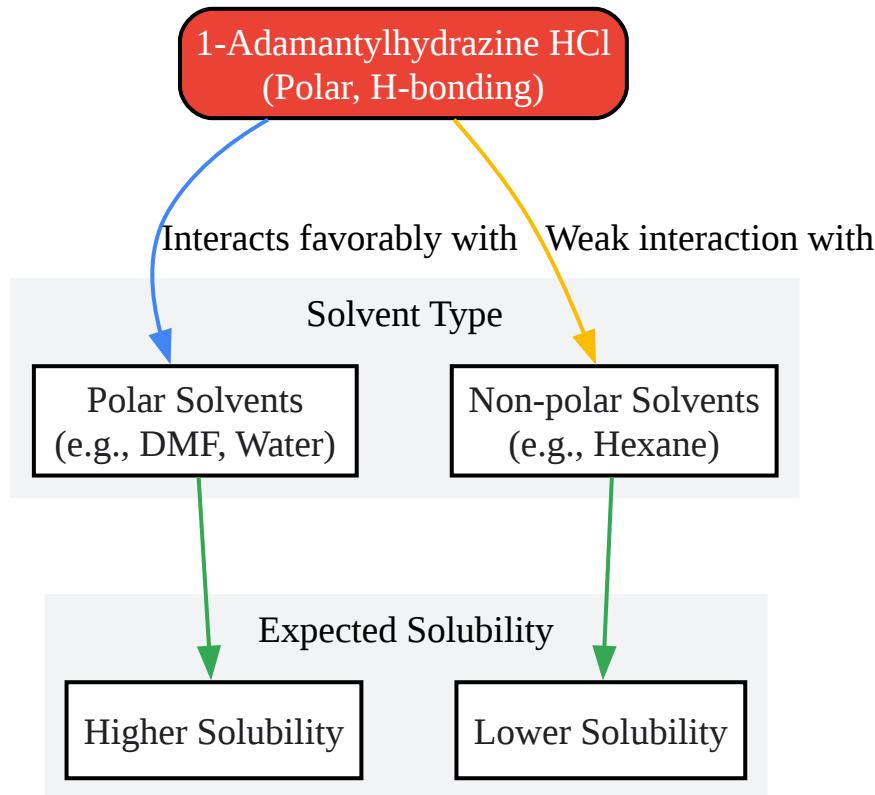
Materials and Apparatus:

- **1-Adamantylhydrazine hydrochloride** (solute)
- Selected organic solvents
- Jacketed glass vessel with a magnetic stirrer


- Thermostatic bath with a temperature controller (accuracy ± 0.05 K)
- Laser monitoring system
- Analytical balance (precision ± 0.0001 g)

Procedure:

- Sample Preparation: Accurately weigh a specific amount of the organic solvent and place it into the jacketed glass vessel.
- Temperature Control: Circulate water from the thermostatic bath through the jacket of the vessel to maintain a constant temperature.
- Solute Addition: Add a pre-weighed amount of **1-Adamantylhydrazine hydrochloride** to the solvent.
- Stirring: Continuously stir the mixture to facilitate dissolution.
- Equilibrium and Observation: Maintain a constant temperature and observe the dissolution process. The point at which the last solid particle dissolves is the equilibrium point. This can be detected by the laser monitoring system, which measures changes in light transmission through the solution.
- Data Recording: Record the temperature and the masses of the solute and solvent.
- Repeatability: Repeat the measurement at different temperatures by incrementally increasing the temperature of the thermostatic bath. To ensure accuracy, perform each measurement at least three times and use the average value.[\[2\]](#)


Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between solvent polarity and the solubility of a polar compound like **1-Adamantylhydrazine hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

[Click to download full resolution via product page](#)

Caption: Logical relationship of solubility and solvent polarity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Adamantylhydrazine hydrochloride | 16782-39-1 | Benchchem [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility of 1-Adamantylhydrazine Hydrochloride in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367058#solubility-of-1-adamantylhydrazine-hydrochloride-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

